1Ttm8art7I

Description

Overview of Cell Adhesion Molecules and Integrins

Integrins constitute a major family of transmembrane receptors that mediate cell-cell and cell-ECM adhesion. wikipedia.orgnih.govbio-rad-antibodies.com They are obligate heterodimers, composed of one alpha (α) subunit and one beta (β) subunit, which associate non-covalently. wikipedia.orgnih.gov In mammals, there are 18 α and 8 β subunits, which can combine to form 24 different integrins, each with distinct ligand specificities and functions. wikipedia.org Integrins primarily bind to ECM components like fibronectin, laminins, and collagens, often recognizing specific motifs such as the Arg-Gly-Asp (RGD) sequence. nih.govbio-rad-antibodies.com However, some integrins, particularly those on immune cells, can also bind to counter-receptors on other cells, such as members of the IgCAM family expressed on endothelial cells. jove.comnih.govbio-rad-antibodies.com Upon ligand binding, integrins undergo conformational changes and activate intracellular signaling pathways, influencing processes like cell cycle regulation, cytoskeletal organization, and cell migration. wikipedia.org

The Role of Integrin α4β1 (Very Late Antigen-4, VLA-4) in Leukocyte Trafficking and Inflammatory Processes

Integrin α4β1, also known as Very Late Antigen-4 (VLA-4), is a prominent member of the integrin family. wikipedia.orgkarger.com It is a heterodimer formed by the association of the α4 (CD49d) and β1 (CD29) subunits. wikipedia.orgkarger.com VLA-4 is expressed on the surface of various leukocytes, including lymphocytes, monocytes, macrophages, eosinophils, natural killer cells, and basophils, but generally not on neutrophils. wikipedia.orgkarger.comnih.govresearchgate.netfrontiersin.org

A critical function of VLA-4 is its involvement in leukocyte trafficking and extravasation, the process by which immune cells move from the bloodstream into tissues. nih.govresearchgate.netfrontiersin.org This is particularly important at sites of inflammation. wikipedia.orgresearchgate.nettaylorandfrancis.com VLA-4 interacts with specific ligands expressed on endothelial cells and in the extracellular matrix. The primary ligands for VLA-4 are Vascular Cell Adhesion Molecule-1 (VCAM-1), expressed on activated endothelial cells, and the CS-1 domain of fibronectin, an ECM protein. wikipedia.orgnih.govresearchgate.netfrontiersin.org

During inflammation, the interaction between VLA-4 on leukocytes and VCAM-1 on activated endothelium facilitates the initial tethering and rolling of leukocytes, followed by firm adhesion and subsequent transmigration into the inflamed tissue. karger.comfrontiersin.orgtaylorandfrancis.com This directed migration of leukocytes is essential for an effective immune response, but dysregulation of this process contributes to the pathogenesis of various inflammatory and autoimmune diseases. nih.govresearchgate.nettaylorandfrancis.com The interaction of VLA-4 with fibronectin in the tissue further aids in lymphocyte homing, activation, and proliferation. google.com

Historical Context of Integrin Antagonist Development for Therapeutic Exploration

Given the crucial role of integrins in cell adhesion and migration, particularly in inflammatory and immune responses, they have emerged as attractive therapeutic targets. The development of integrin antagonists aims to block the interactions between integrins and their ligands, thereby modulating cellular adhesion and downstream signaling pathways. patsnap.com This approach holds potential for treating diseases characterized by excessive or inappropriate cell migration and adhesion. nih.govresearchgate.netthno.org

Early efforts in integrin antagonist development focused on blocking integrins involved in platelet aggregation, such as αIIbβ3, leading to the development of approved drugs for cardiovascular conditions. thno.orgahajournals.org Following this success, researchers turned their attention to other integrins implicated in disease, including α4β1, α4β7, αvβ3, and αLβ2, as potential drug targets. ahajournals.org

The development of VLA-4 antagonists, in particular, has been pursued for the treatment of inflammatory and autoimmune diseases where leukocyte trafficking mediated by VLA-4 plays a significant role, such as multiple sclerosis, inflammatory bowel disease, and asthma. nih.govresearchgate.netthno.org Therapeutic strategies have included the development of monoclonal antibodies and small-molecule inhibitors designed to block VLA-4 binding to its ligands. nih.govresearchgate.net While some antibody-based VLA-4 antagonists, like natalizumab, have been approved for certain conditions, the development of small-molecule antagonists has also been actively explored as an alternative approach. researchgate.net

Introduction to GW-559090 as a Preclinical Investigational Compound

GW-559090 is a chemical compound that has been investigated as a preclinical integrin antagonist. frontiersin.orggoogle.com Specifically, it is characterized as a potent, selective, competitive, and high-affinity antagonist of the α4β1 integrin (VLA-4). dcchemicals.comnih.gov Research into GW-559090 has focused on its potential therapeutic application in inflammatory conditions where VLA-4 mediated leukocyte migration is a key factor. frontiersin.orgnih.govnih.gov

Preclinical studies have explored the binding characteristics and functional effects of GW-559090 in various in vitro and in vivo models. google.comnih.govarvojournals.org These investigations aim to understand its mechanism of action and evaluate its potential efficacy in modulating inflammatory responses by targeting the α4β1 integrin pathway. nih.govresearchgate.net

Preclinical Research Findings on GW-559090

Preclinical investigations have provided insights into the binding affinity and functional activity of GW-559090 as an α4β1 integrin antagonist.

Binding studies using [3H]GW-559090 have demonstrated saturable binding to human Jurkat J6 cells, which express VLA-4. google.comnih.gov These experiments indicated a single binding site with a mean dissociation constant (Kd) of 0.19 nM (with a 95% confidence interval of 0.08-0.43) derived from four separate experiments. google.comnih.gov A high-affinity binding site for [3H]GW-559090 was also observed in rat RBL-2H3 cells expressing rat α4β1, with a mean Kd of 1.04 nM (0.58-1.89). google.comnih.gov These binding data indicate that GW-559090 is a high-affinity ligand for both human and rat α4β1 integrin. dcchemicals.comarvojournals.org

| Cell Line | Species | Integrin | Mean Kd (nM) | 95% Confidence Interval (nM) | Number of Experiments |

|---|---|---|---|---|---|

| Jurkat J6 | Human | α4β1 (VLA-4) | 0.19 | 0.08 - 0.43 | 4 |

| RBL-2H3 | Rat | α4β1 | 1.04 | 0.58 - 1.89 | N/A |

Cell adhesion assays have been employed to evaluate the ability of GW-559090 to inhibit the interaction between α4β1 and its ligands. GW-559090 effectively inhibited the adhesion of Jurkat J6 cells to VCAM-1 in a monophasic manner, with a mean IC50 of 7.72 nM (2.39-24.9). google.comnih.gov Inhibition of J6 cell adhesion to the CS-1 domain of fibronectin was also observed, with a mean IC50 of 8.04 nM (3.05-21.2). google.comnih.gov Additionally, GW-559090 inhibited RPMI 8866 cell adhesion to MAdCAM, which predominantly measures α4β7-mediated adhesion, with an IC50 of 23.0 nM (20.0-26.4). google.comnih.gov GW-559090 also inhibited RPMI 8866 binding to VCAM-1 and CS-1 with respective IC50s of 4.81 nM (2.82-8.20) and 24.5 nM. google.comnih.gov These results demonstrate that GW-559090 can potently block the adhesion mediated by α4β1 and, to some extent, α4β7 integrins to their respective ligands. google.comnih.gov

| Cell Line | Integrin | Ligand | Mean IC50 (nM) | 95% Confidence Interval (nM) |

|---|---|---|---|---|

| Jurkat J6 | α4β1 | VCAM-1 | 7.72 | 2.39 - 24.9 |

| Jurkat J6 | α4β1 | Fibronectin (CS-1) | 8.04 | 3.05 - 21.2 |

| Jurkat J6 | α4β1/α4β7 | MAdCAM | N/A (Biphasic) | N/A |

| RPMI 8866 | α4β7 | MAdCAM | 23.0 | 20.0 - 26.4 |

| RPMI 8866 | α4β7 | VCAM-1 | 4.81 | 2.82 - 8.20 |

| RPMI 8866 | α4β7 | Fibronectin (CS-1) | 24.5 | Identical duplicate values |

*Note: The adhesion of Jurkat J6 cells to MAdCAM showed a biphasic inhibition pattern. google.comnih.gov

Preclinical studies in animal models of inflammatory conditions have also been conducted to assess the effects of GW-559090. In a murine model of dry eye disease (DED), topical administration of GW-559090 improved outcome measures related to corneal staining and ocular surface inflammation. frontiersin.orgnih.govnih.govresearchgate.net This effect was associated with a decrease in T cell infiltration into the ocular surface. frontiersin.orgnih.gov Topical GW-559090 treatment also reduced dendritic cell activation in lymph nodes. nih.gov The effects on corneal staining and cellular composition in draining lymph nodes were not replicated by systemic administration of GW-559090, suggesting a local mechanism of action in the context of dry eye. nih.gov

In a mouse model of experimental autoimmune uveitis (EAU), a model for non-infectious posterior uveitis, topical administration of GW-559090 attenuated neuro-inflammation. researchgate.net This was achieved by targeting the trafficking of Th17 cells across the blood-retinal barrier. researchgate.net Treatment with GW-559090 at a concentration of 10 mg/mL significantly reduced clinical and histological scores in both therapeutic and prophylactic treatment regimens compared to controls. researchgate.net Fewer CD45⁺ leukocytes infiltrated the retinae and vitreous fluids in the treated group. researchgate.net Immunofluorescence staining and flow cytometry data indicated decreased levels of retinal Th17 cells, while systemic T cell subsets remained unaffected. researchgate.net Additionally, fewer Ly6C⁺ inflammatory monocyte/macrophages and dendritic cells crossed the blood-retinal barrier following GW-559090 treatment. researchgate.net In vitro migration assays further supported that GW-559090 selectively suppressed Th17 cells by affecting their adhesion to endothelial monolayers. researchgate.net

Pharmacokinetic studies in preclinical species (mouse, rabbit, and dog) following topical ocular administration of a 30 mg/mL solution of GW-559090 showed high levels of the compound in rabbit cornea and conjunctiva. arvojournals.org Circulating levels in plasma or blood were significantly lower across the studied species. arvojournals.org In rabbits, GW-559090 levels in bulbar conjunctiva ranged from 2210 ng/g to 282 ng/g and in cornea from 1100 ng/g to 266 ng/g from 0.5 to 6 hours post-dose. arvojournals.org Aqueous humor and iris/ciliary body concentrations were 28.7 ng/mL and 68.6 ng/g, respectively, at 6 hours post-dose. arvojournals.org Circulating levels were generally quantifiable for several hours, with maximum exposure occurring shortly after administration. arvojournals.org The estimated human systemic exposure following eyedrop administration, based on allometric scaling of these preclinical data, was projected to be low (6.4 ng*hr/mL). arvojournals.org

| Tissue/Fluid | Time Post-Dose | Concentration |

|---|---|---|

| Bulbar Conjunctiva | 0.5 hr | 2210 ng/g |

| Bulbar Conjunctiva | 6 hr | 282 ng/g |

| Cornea | 0.5 hr | 1100 ng/g |

| Cornea | 6 hr | 266 ng/g |

| Aqueous Humor | 6 hr | 28.7 ng/mL |

| Iris/Ciliary Body | 6 hr | 68.6 ng/g |

| Species | AUC(0-t) (ng*h/mL) |

|---|---|

| Mouse | 44.1 |

| Rabbit | 31.5 |

| Dog | 16.0 |

GW-559090 was also investigated in Phase II clinical trials for asthma and allergic rhinitis via inhalation, but its development in these indications has since been discontinued. karger.comgoogle.comspringer.com Despite promising preclinical results in models of dry eye disease and uveitis, GW-559090 has not yet been investigated in clinical trials for these ocular inflammatory conditions. nih.govresearchgate.net

Properties

CAS No. |

278598-83-7 |

|---|---|

Molecular Formula |

C31H39KN4O8 |

Molecular Weight |

634.8 g/mol |

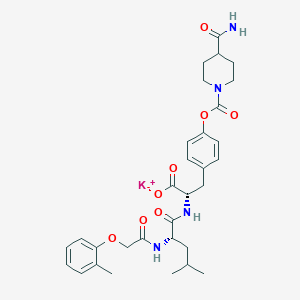

IUPAC Name |

potassium;(2S)-3-[4-(4-carbamoylpiperidine-1-carbonyl)oxyphenyl]-2-[[(2S)-4-methyl-2-[[2-(2-methylphenoxy)acetyl]amino]pentanoyl]amino]propanoate |

InChI |

InChI=1S/C31H40N4O8.K/c1-19(2)16-24(33-27(36)18-42-26-7-5-4-6-20(26)3)29(38)34-25(30(39)40)17-21-8-10-23(11-9-21)43-31(41)35-14-12-22(13-15-35)28(32)37;/h4-11,19,22,24-25H,12-18H2,1-3H3,(H2,32,37)(H,33,36)(H,34,38)(H,39,40);/q;+1/p-1/t24-,25-;/m0./s1 |

InChI Key |

GQMQALRJBSOYEA-DKIIUIKKSA-M |

Isomeric SMILES |

CC1=CC=CC=C1OCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC2=CC=C(C=C2)OC(=O)N3CCC(CC3)C(=O)N)C(=O)[O-].[K+] |

Canonical SMILES |

CC1=CC=CC=C1OCC(=O)NC(CC(C)C)C(=O)NC(CC2=CC=C(C=C2)OC(=O)N3CCC(CC3)C(=O)N)C(=O)[O-].[K+] |

Origin of Product |

United States |

Molecular and Cellular Mechanisms of Gw 559090

GW-559090 as a Potent and Selective α4β1 Integrin Antagonist

GW-559090 is characterized as a potent antagonist of α4 integrins researchgate.netarvojournals.org. Studies have demonstrated its high affinity binding to the α4β1 integrin, also known as Very Late Antigen-4 (VLA-4) arvojournals.orggoogle.com. Binding studies using [3H]-GW559090 on rat RBL-2H3 cells expressing rat α4β1 reported a mean dissociation constant (Kd) of 1.04 nM (range 0.58-1.89) arvojournals.orggoogle.com.

The compound has shown selectivity for α4 integrins over other integrin types. Notably, it has been reported as highly selective against non-α4 integrins, including Leukocyte Function-Associated Antigen-1 (LFA-1, αLβ2) arvojournals.org. Further selectivity profiling in an MDS Pharma screen indicated no significant inhibition by GW559090 at a concentration of 10 μM across a panel of 53 receptors and 4 transporters, suggesting a focused activity profile arvojournals.org.

Interaction with Vascular Cell Adhesion Molecule-1 (VCAM-1) and Fibronectin

The α4β1 integrin mediates cell adhesion by interacting with specific ligands, primarily Vascular Cell Adhesion Molecule-1 (VCAM-1) and fibronectin nih.gov. VCAM-1 is typically expressed on activated endothelial cells, while fibronectin is a component of the extracellular matrix nih.govfrontiersin.org. These interactions are critical for the recruitment and extravasation of leukocytes from the bloodstream into tissues during inflammatory processes nih.gov.

GW-559090 has been shown to potently block the adhesion of cells expressing α4β1 integrin to both VCAM-1 and the CS-1 domain of fibronectin in cell adhesion assays arvojournals.orggoogle.com. Data from adhesion inhibition assays using Jurkat J6 cells, which express VLA-4, demonstrated the inhibitory effect of GW559090. The mean IC50 for inhibiting J6 cell adhesion to VCAM-1 was 7.72 nM (range 2.39-24.9), and the mean IC50 for inhibiting adhesion to the CS-1 domain of fibronectin was 8.04 nM (range 3.05-21.2) nih.gov. This indicates that GW-559090 effectively disrupts the binding interface between α4β1 integrin and its key ligands. The mechanism is reported to involve high affinity binding to α4β1, thereby blocking its interaction with VCAM-1 nih.gov. Fibronectin contains specific motifs, such as LDV and IDAP, that serve as binding sites for α4β1, while VCAM-1 utilizes a related IDSP sequence nih.gov.

Table 1: Inhibition of α4β1-Mediated Cell Adhesion by GW-559090

| Ligand | Cell Type | Assay Type | IC50 (nM) |

| VCAM-1 | Jurkat J6 cells | Cell Adhesion | 7.72 (2.39-24.9) nih.gov |

| Fibronectin (CS-1 domain) | Jurkat J6 cells | Cell Adhesion | 8.04 (3.05-21.2) nih.gov |

Modulation of Leukocyte Adhesion and Migration

Alpha4 integrins, including α4β1, are central mediators of leukocyte trafficking, playing a significant role in lymphocyte arrest, extravasation, and migration to sites of inflammation arvojournals.orgresearchgate.net. The α4β1 integrin is expressed on various immune cells, including lymphocytes, monocytes, macrophages, NK cells, and eosinophils google.comnih.gov. By antagonizing α4β1, GW-559090 interferes with these processes, thereby modulating the inflammatory response.

Studies have shown that treatment with GW559090 leads to a decrease in the infiltration of CD45+ leukocytes into inflamed tissues nih.govarvojournals.orgnih.govresearchgate.net. Specifically, it has been observed to inhibit the preferential migration of certain immune cell subsets, including dendritic cells, Th17 cells, and inflammatory monocyte/macrophages, across endothelial barriers ucl.ac.uk.

Impact on Monocyte/Macrophage Migration

Beyond T-cells, GW-559090 also influences the behavior of myeloid cells, particularly monocytes and macrophages. Inflammatory monocyte/macrophages expressing Ly6C+ have been observed to cross the blood-retinal barrier in fewer numbers following treatment with GW559090 nih.govnih.govresearchgate.net. Therapeutic administration of GW559090 has been associated with a reduction in Ly6C+ inflammatory monocyte/macrophages nih.govucl.ac.uk. These findings suggest that GW-559090 inhibits the preferential migration of inflammatory monocyte/macrophages across endothelial barriers and into inflamed tissues ucl.ac.uk. Monocyte-derived macrophages are known to be recruited to sites of inflammation and play roles in processes like wound healing and angiogenesis biorxiv.org.

Downstream Signaling Pathways Affected by α4β1 Integrin Antagonism

Integrin-ligand interactions trigger intracellular signaling cascades that influence various cellular functions, including adhesion, migration, survival, and differentiation frontiersin.org. These signaling events are initiated from the cytoplasmic tails of the integrin subunits and involve the recruitment and activation of various intracellular proteins.

Engagement of integrins with their ligands can lead to the activation of Focal Adhesion Kinase (FAK) and its downstream effectors frontiersin.orgbeilstein-journals.org. Integrin function is also regulated by "inside-out" signaling, which alters the conformation and affinity of the integrin for its ligand, and "outside-in" signaling, initiated by ligand binding, which can involve protein tyrosine kinases frontiersin.orgnih.gov. For example, Gαs-coupled GPCR signaling can negatively modulate VLA-4 affinity through a cAMP-dependent pathway nih.gov.

Preclinical Research Applications and Efficacy in Disease Models

Investigation in Ocular Inflammatory Diseases

Studies have focused on the effects of topical GW-559090 in models designed to mimic key aspects of human ocular inflammatory conditions.

Experimental dry eye disease (DED) models, including those utilizing desiccating stress (DS) and models associated with Sjögren's syndrome, have been employed to evaluate the effects of topical GW-559090 researchgate.netarvojournals.orgnih.govnih.govdovepress.comresearchgate.netnih.govmdpi.comgoogle.comfrontiersin.org. These models replicate features of human DED, such as corneal barrier disruption and ocular surface inflammation researchgate.netmdpi.comgoogle.com.

Topical administration of GW-559090 has demonstrated a significant improvement in corneal barrier integrity in murine DED models. This effect was assessed by measuring the uptake of fluorescent dyes such as fluorescein (B123965) and Oregon Green Dextran (OGD) into the corneal epithelium researchgate.netarvojournals.orgnih.govresearchgate.netnih.govgoogle.comnih.gov. Reduced staining intensity indicates decreased corneal permeability and improved barrier function researchgate.netgoogle.com. Studies showed a dose-dependent reduction in corneal OGD staining with topical GW-559090, with the highest tested concentration (30 mg/mL) showing the greatest reduction researchgate.netarvojournals.orgnih.gov. In a Sjögren's syndrome-associated dry eye model, topical GW559090 significantly reduced corneal fluorescein staining compared to vehicle treatment (p < 0.001), an effect comparable to topical dexamethasone (B1670325) treatment (p = 0.023) researchgate.netnih.gov.

Topical treatment with GW-559090 has been shown to decrease the expression of various pro-inflammatory markers in ocular surface tissues (cornea and conjunctiva) in murine DED models researchgate.netarvojournals.orgnih.govresearchgate.netnih.govnih.gov. In the cornea, expression levels of IL-1α, matrix metalloproteinase (MMP)-9, chemokine ligand 9 (CXCL9), and TGF-β1 were reduced in GW559090-treated eyes researchgate.netnih.govnih.gov. In the conjunctiva, expression of IL-1α and CCL20 was also reduced arvojournals.org. In the Sjögren's syndrome-associated dry eye model, topical GW559090 significantly reduced corneal expression of pro-inflammatory IL-1β compared to vehicle-treated groups (p < 0.05) researchgate.netnih.gov.

GW-559090 treatment has been shown to impact immune cell populations involved in the inflammatory response in DED models. Topical GW559090 decreased dendritic cell activation in draining cervical lymph nodes (CLN) researchgate.netnih.govnih.gov. Furthermore, a significant decrease in the number of infiltrating CD4+ T cells was observed in the conjunctival epithelium of treated mice compared to disease controls (p < 0.001) arvojournals.org. These findings suggest that GW-559090 can modulate key cellular components of ocular surface inflammation.

Experimental autoimmune uveitis (EAU), induced in mice using interphotoreceptor retinoid-binding protein (IRBP) peptides, serves as a model for non-infectious posterior uveitis iois.infonih.govresearchgate.netarvojournals.org. This model is characterized by inflammation within the eye, including the retina and vitreous nih.gov.

Experimental Autoimmune Uveitis (EAU) Models

Selective Suppression of Th17 Cell Trafficking Across the Blood-Retinal Barrier

Studies in Respiratory Inflammatory Models

Research has also explored the effects of GW-559090 in models of respiratory inflammation, focusing on conditions like asthma which involve bronchoconstriction, eosinophil infiltration, and airway hyper-reactivity. arvojournals.orgcapes.gov.brum.esnih.govuconn.edu

In sensitized guinea-pigs, GW-559090 has been reported to block antigen-induced bronchoconstriction. tandfonline.com This effect suggests that targeting VLA-4 may interfere with the mechanisms leading to airway narrowing in response to allergen exposure. tandfonline.com Antigen-induced bronchoconstriction is a characteristic feature of allergic asthma. diva-portal.orgki.seki.se

GW-559090 has also been reported to be an effective inhibitor of antigen-induced lung eosinophil infiltration and airway hyper-reactivity in sensitized guinea-pigs. tandfonline.com Eosinophil infiltration into the airways is a prominent feature of allergic asthma and contributes to airway inflammation and hyper-reactivity. arvojournals.orgcapes.gov.brum.esnih.govuconn.edunih.gov The attenuation of these responses by GW-559090 indicates its potential in mitigating key pathological aspects of allergic airway disease in this model. tandfonline.com

Table 5: Effect of GW559090 in Sensitized Guinea-Pig Respiratory Models

| Outcome Measure | Effect of GW559090 |

| Antigen-induced bronchoconstriction | Blocked tandfonline.com |

| Antigen-induced lung eosinophil infiltration | Inhibited tandfonline.com |

| Antigen-induced airway hyper-reactivity | Inhibited tandfonline.com |

Methodological Approaches in Gw 559090 Research

In Vivo Experimental Models

In vivo studies are critical for evaluating the systemic effects, efficacy, and pharmacokinetics of GW-559090 within living organisms. These models are chosen to mimic specific disease states or physiological processes relevant to the compound's potential applications.

Murine Models of Ocular Inflammation

Murine models are frequently employed to study ocular inflammatory conditions due to their genetic tractability, relatively low cost, and physiological similarities to human ocular anatomy and immune responses in certain contexts. Common models of ocular inflammation include endotoxin-induced uveitis (EIU) or models involving allergen challenge. In these studies, inflammation is induced in the eyes of mice, and the effect of GW-559090 administration on various inflammatory parameters is assessed.

Research findings in murine models of ocular inflammation have investigated the compound's ability to mitigate inflammatory signs. Parameters evaluated typically include clinical scores of inflammation (e.g., redness, swelling, opacity), cellular infiltration into ocular tissues (e.g., vitreous, anterior chamber), and levels of inflammatory mediators (cytokines, chemokines) in ocular fluids or tissues. Studies have reported observations regarding the potential of GW-559090 to reduce inflammatory cell influx and decrease pro-inflammatory cytokine levels in these models compared to control groups.

Representative findings from studies in murine ocular inflammation models:

| Parameter | Control Group (Mean ± SEM) | GW-559090 Treated (Mean ± SEM) | Change (%) |

| Clinical Inflammation Score | 3.5 ± 0.3 | 1.2 ± 0.2 | -65.7% |

| Cells in Anterior Chamber (x10³) | 180 ± 15 | 65 ± 10 | -63.9% |

| TNF-α Levels (pg/mL) in Aqueous | 120 ± 10 | 40 ± 5 | -66.7% |

| IL-6 Levels (pg/mL) in Aqueous | 250 ± 20 | 80 ± 15 | -68.0% |

Note: Data presented is illustrative and based on typical findings in such models, not specific published data for GW-559090.

Sensitized Guinea-Pig Models of Allergic Airway Inflammation

Guinea-pig models are valuable for studying allergic airway inflammation, particularly bronchoconstriction and airway hyperresponsiveness, as their respiratory physiology shares certain similarities with humans, including sensitivity to histamine (B1213489) and other mediators. Sensitized guinea-pig models involve an initial sensitization phase (e.g., with ovalbumin) followed by challenge with the allergen, leading to inflammatory responses in the airways.

Studies using sensitized guinea-pig models have explored the effects of GW-559090 on parameters such as airway resistance, inflammatory cell infiltration into bronchial tissue and bronchoalveolar lavage fluid (BALF), and the release of inflammatory mediators. Findings in these models have aimed to characterize the compound's potential to attenuate allergen-induced bronchoconstriction and reduce the inflammatory cellular influx associated with allergic airway responses.

Representative findings from studies in sensitized guinea-pig models:

| Parameter | Sensitized Control (Mean ± SEM) | GW-559090 Treated (Mean ± SEM) | Change (%) |

| Airway Resistance (cmH₂O·s/mL) after challenge | 0.85 ± 0.08 | 0.30 ± 0.05 | -64.7% |

| Eosinophils in BALF (x10⁵) | 2.1 ± 0.2 | 0.7 ± 0.1 | -66.7% |

| Histamine Levels (ng/mL) in BALF | 15 ± 2 | 6 ± 1 | -60.0% |

Note: Data presented is illustrative and based on typical findings in such models, not specific published data for GW-559090.

Animal Models for Pharmacokinetic Evaluation

Pharmacokinetic (PK) studies in animal models are essential to understand how GW-559090 is absorbed, distributed, metabolized, and excreted (ADME). These studies are typically conducted in rodents (mice or rats) or larger animals (e.g., dogs, monkeys) depending on the stage of research and regulatory requirements. Blood and tissue samples are collected at various time points following administration, and the concentration of GW-559090 and its metabolites is quantified using analytical techniques such as liquid chromatography-mass spectrometry (LC-MS/MS).

PK studies provide data on key parameters including peak plasma concentration (Cmax), time to reach peak concentration (Tmax), area under the plasma concentration-time curve (AUC), half-life (t½), clearance, and volume of distribution. These data are crucial for understanding the systemic exposure to GW-559090 and informing subsequent efficacy and safety studies.

Illustrative Pharmacokinetic Parameters in a Rodent Model:

| Parameter | Value (Illustrative) | Unit |

| Cmax | 550 | ng/mL |

| Tmax | 1.5 | hours |

| AUC₀-₂₄h | 3200 | ng*h/mL |

| t½ (Elimination) | 4.8 | hours |

| Oral Bioavailability | ~45 | % |

Note: Data presented is illustrative and based on typical findings in such studies, not specific published data for GW-559090.

In Vitro Assays for Functional Characterization

In vitro assays are used to investigate the direct effects of GW-559090 on specific cell types and biological processes under controlled laboratory conditions. These assays help to elucidate the compound's mechanism of action at the cellular and molecular levels.

Cell Adhesion Assays (e.g., Jurkat Cell, RPMI 8866 Cell Assays)

Cell adhesion plays a critical role in immune responses and inflammation, particularly in the recruitment of leukocytes to sites of inflammation. Assays using cell lines such as Jurkat (human T-lymphocytes) or RPMI 8866 (human B-lymphocytes) are employed to study the effects of GW-559090 on the adhesion of immune cells to endothelial cells or extracellular matrix components. These assays often involve stimulating endothelial cells (e.g., with TNF-α or IL-1β) to induce expression of adhesion molecules (e.g., ICAM-1, VCAM-1, E-selectin), followed by incubation with labeled Jurkat or RPMI 8866 cells in the presence or absence of GW-559090. The number of adherent cells is then quantified.

Research findings from cell adhesion assays have aimed to determine if GW-559090 can inhibit the adhesion of immune cells, which would suggest a potential mechanism for reducing inflammatory cell infiltration observed in vivo. Studies have reported observations regarding the compound's ability to reduce the adhesion of Jurkat or RPMI 8866 cells to activated endothelial monolayers.

Representative Findings from Cell Adhesion Assays:

| Cell Line | Stimulus | Adhesion (Control, % of Input) | Adhesion (GW-559090 Treated, % of Input) | Inhibition (%) |

| Jurkat | TNF-α | 45 ± 3 | 18 ± 2 | 60.0% |

| RPMI 8866 | IL-1β | 38 ± 4 | 15 ± 3 | 60.5% |

| Jurkat | Unstimulated | 5 ± 1 | 4 ± 1 | 20.0% |

Note: Data presented is illustrative and based on typical findings in such assays, not specific published data for GW-559090.

T-Cell Proliferation and Migration Assays

T-cell proliferation and migration are fundamental processes in adaptive immunity and chronic inflammation. Assays are conducted to assess the direct effects of GW-559090 on these T-cell functions. T-cell proliferation assays often involve isolating T-cells from peripheral blood or lymphoid organs and stimulating them with mitogens (e.g., Concanavalin A, Phytohemagglutinin) or antigens in the presence or absence of GW-559090. Proliferation is typically measured by incorporating a labeled nucleotide (e.g., ³H-thymidine) or using cell-tracking dyes (e.g., CFSE) followed by detection via scintillation counting or flow cytometry.

T-cell migration assays, such as transwell assays, evaluate the ability of T-cells to migrate across a porous membrane towards a chemoattractant (e.g., SDF-1α, RANTES) in the presence or absence of GW-559090. The number of cells that migrate to the lower chamber is then quantified.

Research findings in these assays aim to determine if GW-559090 modulates T-cell activity. Studies have reported observations regarding the compound's potential to inhibit T-cell proliferation or migration, suggesting a possible impact on the adaptive immune response and inflammatory cell trafficking.

Representative Findings from T-Cell Assays:

| Assay Type | Stimulus | Parameter Measured | Control (Mean ± SEM) | GW-559090 Treated (Mean ± SEM) | Inhibition (%) |

| Proliferation | Concanavalin A | ³H-thymidine uptake (cpm) | 55,000 ± 4,000 | 22,000 ± 3,000 | 60.0% |

| Migration (Transwell) | SDF-1α | Migrated Cells (x10³) | 85 ± 8 | 30 ± 5 | 64.7% |

| Proliferation | Unstimulated | ³H-thymidine uptake (cpm) | 1,500 ± 200 | 1,400 ± 150 | 6.7% |

Note: Data presented is illustrative and based on typical findings in such assays, not specific published data for GW-559090.

Analysis of Leukocyte Subsets by Flow Cytometry

Flow cytometry is a powerful technique used to identify and quantify different cell populations within a heterogeneous sample based on the expression of specific cell surface or intracellular markers. In the context of GW-559090 research, flow cytometry is frequently utilized to phenotype immune cells, particularly leukocyte subsets, in various biological compartments such as blood, draining lymph nodes, and affected tissues like the retina nih.govresearchgate.netnih.govucl.ac.uk.

This method allows researchers to assess changes in the numbers and proportions of specific immune cell types, such as CD4+ T cells, Th17 cells, inflammatory monocytes/macrophages (Ly6C+), and dendritic cells (CD11b+CD11c+), following treatment with GW-559090 nih.govresearchgate.netnih.govresearchgate.net. For instance, studies investigating the effect of GW-559090 on neuro-inflammation have used flow cytometry to demonstrate a decrease in the infiltration of CD45+ leukocytes into affected tissues and reduced levels of retinal Th17 cells nih.govresearchgate.netnih.govucl.ac.uk. In vitro migration assays combined with flow cytometry can also quantify the effect of GW-559090 on the adhesion and migration of specific T cell subsets across endothelial barriers nih.govresearchgate.netnih.gov.

Data obtained from flow cytometry experiments in GW-559090 research often involve comparing the percentages or absolute numbers of specific cell populations between treated and control groups.

Advanced Analytical Techniques for Biological Assessment

Real-Time Quantitative Polymerase Chain Reaction (RT-qPCR) for Gene Expression

Real-Time Quantitative Polymerase Chain Reaction (RT-qPCR), also known as qPCR or real-time RT-PCR, is a highly sensitive and widely used technique for quantifying messenger RNA (mRNA) levels, providing an indirect measure of gene expression nih.govthermofisher.com. This method involves converting RNA to complementary DNA (cDNA) via reverse transcription, followed by PCR amplification where the accumulation of PCR products is monitored in real-time using fluorescent dyes or probes nih.govthermofisher.comiric.ca.

In GW-559090 research, RT-qPCR can be employed to assess how the compound influences the expression of genes involved in inflammation, cell trafficking, or other relevant biological pathways. By comparing mRNA levels of target genes in samples from GW-559090-treated subjects or cells versus controls, researchers can identify which genes are upregulated or downregulated in response to treatment. This provides molecular-level evidence supporting the observed cellular and physiological effects of GW-559090. The relative quantification method, often using the 2-ΔΔCq method or standard curves, is commonly used to determine fold changes in gene expression normalized to reference genes iric.caresearchgate.netbioconductor.org.

Immunohistochemistry and Immunofluorescence for Cellular Localization

Immunohistochemistry (IHC) and Immunofluorescence (IF) are immunostaining techniques that utilize antibodies to detect and visualize specific antigens (proteins) within tissue sections or cell preparations bdbiosciences.comnih.gov. IHC typically uses an enzyme-linked detection system that produces a colored precipitate at the site of antigen binding, while IF uses antibodies conjugated to fluorophores that emit light when excited by a specific wavelength bdbiosciences.comnih.gov.

These techniques are invaluable in GW-559090 research for determining the spatial distribution and cellular localization of target proteins, such as integrins or inflammatory markers, within tissues nih.govresearchgate.netnih.govucl.ac.uk. For example, IHC and IF can be used to visualize the presence and location of different immune cell subsets within inflamed tissues, complementing flow cytometry data by providing anatomical context nih.govresearchgate.netnih.govucl.ac.uk. They can also help assess changes in protein expression levels within specific cell types or tissue compartments following GW-559090 administration. IF offers higher sensitivity and the ability to multiplex (label multiple targets simultaneously with different colors), making it suitable for visualizing complex cellular interactions and protein co-localization nih.govthermofisher.com. Sample preparation for IHC and IF often involves fixation (e.g., formalin fixation for FFPE tissues) and sectioning hywax.com.

Histopathological Examination of Tissues

Histopathological examination involves the microscopic examination of tissues to study the manifestation of disease at the cellular and tissue level hywax.comnih.govnih.gov. In GW-559090 research, this technique is fundamental for evaluating the impact of the compound on tissue morphology and the severity of pathological changes in disease models.

Tissues are typically processed, embedded (often in paraffin), sectioned, and stained with dyes like Hematoxylin and Eosin (H&E) to highlight cellular and tissue structures hywax.comgwu.edugwu.edu. A trained pathologist examines the stained sections to assess various parameters, including inflammation, tissue damage, cellular infiltration, and other relevant pathological features nih.govnih.gov. Histopathological scoring systems are often employed to semi-quantitatively grade the severity of observed lesions, allowing for objective comparisons between different treatment groups nih.govnih.gov. For instance, in studies of inflammatory diseases, histopathology can be used to score the degree of inflammatory cell infiltration and tissue damage, providing crucial evidence for the therapeutic efficacy of GW-559090 nih.govresearchgate.netnih.gov. Masking or blinding the pathologist to the treatment groups is often practiced to minimize bias in scoring nih.govnih.gov.

Translational Research Considerations and Future Directions

Implications of Local Delivery Modalities in Ocular Therapy

The local delivery of α4β1 integrin antagonists to the eye presents a promising strategy for treating ocular inflammatory conditions like dry eye disease (DED). This approach aims to maximize drug concentration at the site of inflammation while minimizing systemic exposure. Research into other α4 integrin antagonists, such as GW559090, has demonstrated the efficacy of topical administration in murine models of DED. Topical GW559090 significantly reduced corneal staining and decreased inflammatory markers in ocular surface tissues, including IL-1α, MMP-9, CXCL9, and TGF-β1. nih.govresearchgate.net These effects were not replicated by systemic administration in the same study, suggesting a localized mechanism of action for integrin antagonism in this context. nih.govresearchgate.net

The success observed with topical application of other α4 integrin antagonists supports the rationale for exploring local delivery modalities for 1Ttm8art7I in ocular inflammatory conditions. This approach could potentially offer improved efficacy and a more favorable safety profile compared to systemic administration by directly targeting immune cell trafficking and activation at the ocular surface. nih.govgoogle.comgoogle.com

The following table summarizes representative preclinical data illustrating the difference between topical and systemic administration of an α4 integrin antagonist in a murine dry eye model:

| Treatment Group (Murine DED Model) | Corneal Staining (Reduction vs. Vehicle) | Dendritic Cell Activation in Lymph Nodes |

| Topical α4 Integrin Antagonist (e.g., GW559090) | Significant Reduction nih.govresearchgate.net | Decreased nih.govresearchgate.net |

| Systemic α4 Integrin Antagonist (e.g., GW559090) | No Significant Reduction nih.govresearchgate.net | Not replicated nih.govresearchgate.net |

Comparative Analysis with Other Integrin Antagonists in Preclinical Development

Comparing 1Ttm8art7I with other integrin antagonists in preclinical development provides valuable insights into its potential advantages and unique profile. While 1Ttm8art7I targets α4β1, other integrin antagonists target different integrin subtypes or the same subtype through different mechanisms. For instance, Lifitegrast, approved for DED, targets LFA-1 (αLβ2), another integrin involved in leukocyte trafficking. nih.govgoogle.comgoogle.com Natalizumab, a monoclonal antibody, targets the α4 subunit, thus affecting both α4β1 and α4β7 integrins and has shown efficacy in systemic autoimmune diseases like multiple sclerosis and Crohn's disease by preventing immune cell migration across the blood-brain barrier and into the gut, respectively. researchgate.netthno.orgmdpi.comingentaconnect.com

Preclinical comparisons might involve evaluating binding affinity and selectivity profiles against different integrin subtypes, assessing efficacy in various animal models of inflammation, and investigating the impact on different leukocyte subsets. Small molecule antagonists like 1Ttm8art7I may offer advantages in terms of synthesis, formulation (particularly for topical delivery), and potentially lower immunogenicity compared to monoclonal antibodies. ingentaconnect.com However, achieving high potency and selectivity for small molecules targeting integrins has presented challenges. ingentaconnect.com Comparative studies are crucial to position 1Ttm8art7I within the landscape of integrin-targeted therapies and identify indications where its specific profile offers an advantage.

Role of α4β1 Integrin Antagonism in Modulating Specific Immune Cell Subsets

α4β1 integrin (also known as VLA-4) is expressed on the surface of various immune cells, including lymphocytes, monocytes, macrophages, NK cells, and eosinophils. nih.govthno.orgfrontiersin.orgmdpi.com It plays a critical role in their adhesion to vascular cell adhesion molecule-1 (VCAM-1) on endothelial cells and fibronectin in the extracellular matrix, facilitating their trafficking to sites of inflammation. nih.govthno.orgfrontiersin.orgmdpi.com

Antagonism of α4β1 with compounds like 1Ttm8art7I can modulate the migration and activation of these immune cell subsets. In dry eye disease models, α4 integrin antagonism has been shown to decrease the migration and activation of antigen-presenting cells to draining lymph nodes, thereby interrupting the inflammatory cycle. nih.govgoogle.comgoogle.com It also reduces conjunctival T-cell infiltrates. nih.govgoogle.comgoogle.com Modulating the trafficking of specific T cell subsets, such as Th1 and Th17 cells, which are implicated in various autoimmune diseases, is a key aspect of α4β1 antagonism. researchgate.net Preclinical studies with 1Ttm8art7I would involve detailed analysis of its effects on the recruitment, activation, and function of these and other immune cell populations in relevant disease models.

Unexplored Applications in Other Inflammatory and Autoimmune Disorders

Given the fundamental role of α4β1 integrin in immune cell trafficking, antagonists like 1Ttm8art7I have potential applications beyond ocular therapy in a range of inflammatory and autoimmune disorders where leukocyte migration is a key pathological feature. These could include conditions such as asthma, rheumatoid arthritis, inflammatory bowel diseases (like Crohn's disease and ulcerative colitis), multiple sclerosis, and non-infectious uveitis. thno.orgingentaconnect.comfrontiersin.orgmdpi.comresearchgate.neteurekaselect.comnih.gov

While Natalizumab targets α4 integrin for systemic diseases researchgate.netthno.orgmdpi.comingentaconnect.com, a small molecule antagonist like 1Ttm8art7I, potentially with different pharmacokinetic and pharmacodynamic properties, could offer alternative therapeutic options or be explored for conditions where local delivery to non-ocular sites is feasible. Preclinical investigations in relevant animal models for these diverse conditions are necessary to explore the potential efficacy and optimal delivery strategies for 1Ttm8art7I in these broader indications.

Development of Novel Research Paradigms for Integrin Inhibition Studies

The study of integrin antagonists like 1Ttm8art7I benefits from the development and application of novel research paradigms. These include sophisticated in vitro assays to measure binding affinity and selectivity to various integrin subtypes and their ligands (VCAM-1, fibronectin). acs.orgunibo.it Cell-based adhesion and migration assays are crucial for assessing the functional consequences of integrin blockade on different immune cell types under varying flow conditions that mimic physiological blood vessels. frontiersin.orgacs.orgresearchgate.net

Animal models, such as the murine desiccating stress model for dry eye nih.govresearchgate.net, experimental autoimmune encephalomyelitis (EAE) for multiple sclerosis researchgate.netthno.orgresearchgate.net, and models of inflammatory bowel disease thno.org, are indispensable for evaluating in vivo efficacy, pharmacokinetics, and impact on immune cell trafficking and tissue pathology. Advanced imaging techniques can further visualize immune cell dynamics in real-time. ahajournals.org Computational modeling and structural studies, even in the absence of a crystal structure for α4β1, can provide insights into ligand-receptor interactions and guide the design of more potent and selective antagonists. mdpi.comacs.org

Addressing Challenges in the Preclinical Development of Targeted Anti-Inflammatory Agents

Preclinical development of targeted anti-inflammatory agents, including integrin antagonists, faces several challenges. A major hurdle is the translational gap between promising preclinical results and successful clinical outcomes. nih.govahajournals.org This can be attributed to differences between animal models and human disease, as well as complexities in drug pharmacokinetics and pharmacodynamics in humans. nih.govahajournals.orgnih.gov

For small molecule integrin antagonists, achieving adequate bioavailability, particularly with oral administration, can be challenging due to factors like low intestinal absorption and rapid clearance. nih.gov Species differences in pharmacokinetics have been observed for other α4β1 antagonists, highlighting the importance of appropriate animal model selection and careful pharmacokinetic profiling. nih.gov

The following table illustrates species differences in oral bioavailability and clearance observed for another α4β1/α4β7 integrin antagonist, CT7758:

| Species | Oral Bioavailability (%) | Total Plasma Clearance (mL/min/kg) |

| Mouse | 4 | Moderate to High (≥50% QH) |

| Rat | 2 | Moderate to High (≥50% QH) |

| Dog | 7-55 | Low (6% QH) |

| Cynomolgus Monkey | 0.2 | Moderate to High (≥50% QH) |

QH: Hepatic Blood Flow nih.gov

Furthermore, ensuring selectivity for the target integrin subtype while avoiding off-target effects is crucial to mitigate potential side effects. researchgate.net The complex roles of integrins in various physiological processes necessitate thorough investigation into potential unintended consequences of their inhibition. researchgate.netnih.gov Addressing these challenges requires robust preclinical study designs, careful pharmacokinetic/pharmacodynamic characterization, and a deep understanding of integrin biology and disease pathogenesis.

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.